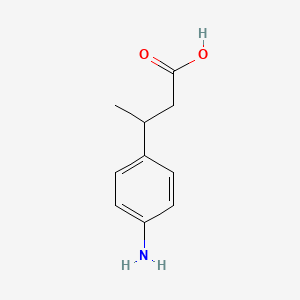

3-(4-Aminophenyl)butanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

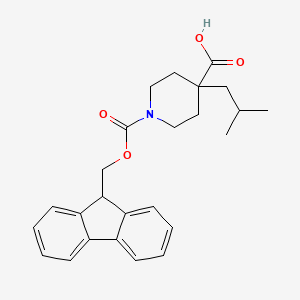

3-(4-Aminophenyl)butanoic acid, also known as 4-Aminobenzenebutanoic acid, is a chemical compound with the CAS Number: 4681-28-1 . It has a molecular weight of 179.22 and is typically in the form of a powder . The IUPAC name for this compound is 3-(4-aminophenyl)butanoic acid .

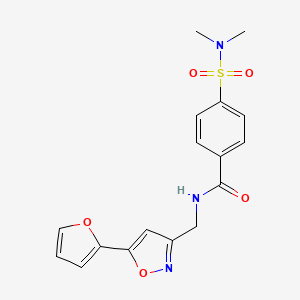

Molecular Structure Analysis

The InChI code for 3-(4-Aminophenyl)butanoic acid is 1S/C10H13NO2/c1-7(6-10(12)13)8-2-4-9(11)5-3-8/h2-5,7H,6,11H2,1H3,(H,12,13) . This indicates that the compound contains 10 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .Physical And Chemical Properties Analysis

3-(4-Aminophenyl)butanoic acid is a powder at room temperature . It has a melting point of 165-170 degrees Celsius . The compound is stable under normal temperatures and pressures.Applications De Recherche Scientifique

Neuroprotective Effects

“3-(4-Aminophenyl)butanoic acid”, also known as 4-Phenylbutyric acid (4-PBA), has been found to have neuroprotective effects . It is a chemical chaperone that shows potential as a candidate drug for the treatment of neurodegenerative diseases . The main actions of chemical chaperones are the amelioration of unfolded proteins and the suppression of their aggregation, which result in protective effects against endoplasmic reticulum stress-induced neuronal cell death .

Treatment of Neurodegenerative Diseases

4-PBA could be a viable therapeutic agent against neurodegenerative diseases such as Alzheimer’s and Parkinson’s diseases . These diseases involve the aggregation of denatured and misfolded nascent proteins . 4-PBA prevents protein aggregation, which is a common feature in the pathogenesis of these diseases .

Inhibitory Activity Against Histone Deacetylases (HDACs)

4-PBA exhibits inhibitory activity against histone deacetylases (HDACs) . HDACs are a class of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This activity of 4-PBA could have implications in gene expression and regulation .

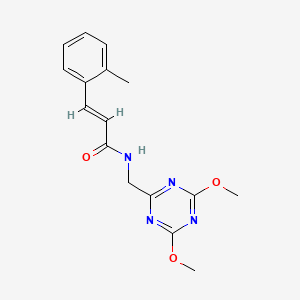

Optimization of 4-PBA for Medicinal Application

Due to the high doses of 4-PBA currently required for therapeutic efficacy, research is being conducted to optimize 4-PBA for its effective medicinal application . For instance, 4-(4-Aminophenyl) butanoic acid (4-APB) showed a stronger HDAC inhibitory effect than the other derivatives .

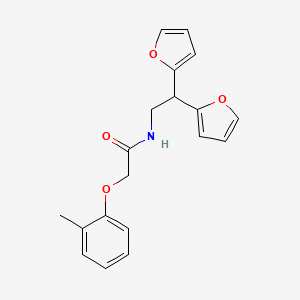

Chemical Chaperone Activity

4-PBA and its derivatives, such as 4-APB, have been investigated for their chemical chaperone activity . Chemical chaperones assist in the proper folding of proteins, preventing the accumulation of aggregated unfolded proteins .

Potential Applications in Pharmacotherapy

Given its various properties and effects, 4-PBA and its derivatives could have potential applications in pharmacotherapy . For instance, they could be used in the treatment of diseases that involve protein misfolding or aggregation .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fumes/gas/mist/vapors/spray, washing hands and face thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Orientations Futures

While there is currently limited information on the specific uses and applications of 3-(4-Aminophenyl)butanoic acid, related compounds such as 4-PBA have been studied for their potential therapeutic applications in neurodegenerative diseases . Future research could potentially explore similar applications for 3-(4-Aminophenyl)butanoic acid.

Propriétés

IUPAC Name |

3-(4-aminophenyl)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-7(6-10(12)13)8-2-4-9(11)5-3-8/h2-5,7H,6,11H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOMPUNXBXXRHAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)C1=CC=C(C=C1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2667249.png)

![Ethyl 3-[(3,5-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2667261.png)

![(3E)-1-(4-methylbenzyl)-3-{[(4-methylbenzyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2667264.png)

![2-Amino-3-(2-methoxy-2-oxoethyl)benzo[d]thiazol-3-ium bromide](/img/structure/B2667267.png)